molecular formula C13H9F4NO B7837915 2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

2'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Cat. No. B7837915
M. Wt: 271.21 g/mol
InChI Key: OIFAEDYTPXZEPM-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (0.294 g) was prepared from 2-trifluoromethoxy-4-bromo aniline (0.5 g, 1.9 mmol) and 2-fluorophenylboronic acid (0.345 g, 2.5 mmol) as a yellow liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.47 (td, J 1.2, 4.7, 1H), 7.33-7.20 (m, 5H), 6.89 (d, J 8.8, 1H), 5.62 (s, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.345 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:10]=[C:9](Br)[CH:8]=[CH:7][C:5]=1[NH2:6].[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1B(O)O>>[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([O:3][C:2]([F:13])([F:12])[F:1])[CH:10]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(OC1=C(N)C=CC(=C1)Br)(F)F
Name
Quantity
0.345 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC(=C(C=C1)N)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.294 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.